molecular formula C17H24 B13440184 1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene

1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene

Cat. No.: B13440184
M. Wt: 228.37 g/mol
InChI Key: DRWFBVVVAVRLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C20H30 It is a derivative of phenanthrene, characterized by the presence of three methyl groups and a partially hydrogenated structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of 3,7,8-trimethyl-phenanthrene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous hydrogenation systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.

    Reduction: Further hydrogenation can reduce the compound to more saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromic acid in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound, which lacks the hydrogenated structure and methyl groups.

    1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-phenanthrene: A similar compound with different methyl group positions.

    Dehydroabietic acid: A related compound with a carboxylic acid functional group.

Uniqueness

1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene is unique due to its specific hydrogenation pattern and the presence of three methyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H24

Molecular Weight

228.37 g/mol

IUPAC Name

3,7,8-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene

InChI

InChI=1S/C17H24/c1-11-4-6-14-7-9-15-13(3)12(2)5-8-16(15)17(14)10-11/h5,8,11,14,17H,4,6-7,9-10H2,1-3H3

InChI Key

DRWFBVVVAVRLNH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2CCC3=C(C2C1)C=CC(=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.